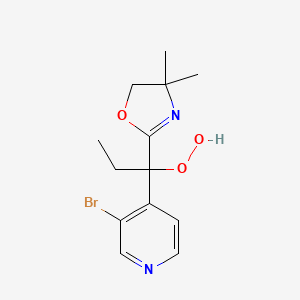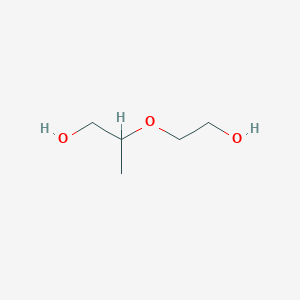
2-(2-Hydroxyethoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless, odorless, and hygroscopic liquid that is miscible with water, ethanol, and various organic solvents . This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxyethoxy)propan-1-ol can be synthesized through the reaction of propylene oxide with water or propylene glycol. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The process involves the ring-opening of propylene oxide, followed by the addition of water or propylene glycol to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of propylene oxide to a mixture of water and propylene glycol in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)propan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) for halogenation reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Halogenated compounds such as alkyl halides.
Scientific Research Applications
2-(2-Hydroxyethoxy)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)propan-1-ol involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and stabilization of other compounds. In biological systems, it can penetrate cell membranes and protect cells from damage during freezing and thawing processes . The compound’s hygroscopic nature allows it to maintain moisture levels in various formulations, enhancing their stability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A primary alcohol with similar solvent properties but lower boiling point and hygroscopicity.
Propan-2-ol:
Ethylene glycol: A diol with similar hygroscopic properties but different molecular structure and applications.
Uniqueness
2-(2-Hydroxyethoxy)propan-1-ol stands out due to its unique combination of hygroscopicity, low toxicity, and compatibility with a wide range of solvents and compounds. Its ability to act as a cryoprotectant and stabilizer in various formulations makes it particularly valuable in both scientific research and industrial applications .
Properties
CAS No. |
38432-09-6 |
|---|---|
Molecular Formula |
C5H12O3 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)propan-1-ol |
InChI |
InChI=1S/C5H12O3/c1-5(4-7)8-3-2-6/h5-7H,2-4H2,1H3 |
InChI Key |
IBKKDSPQRUFRBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


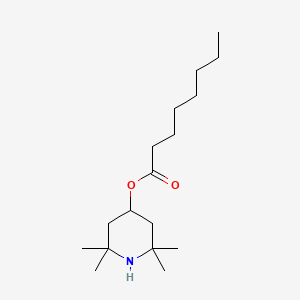
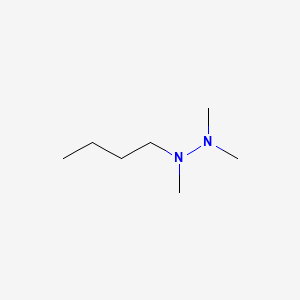
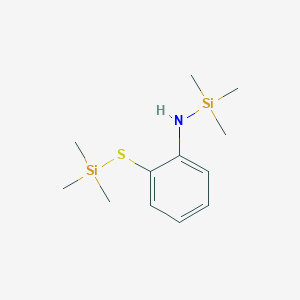
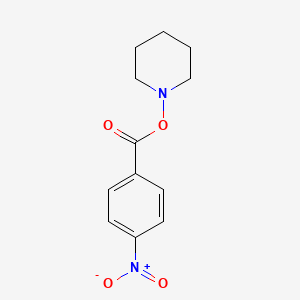
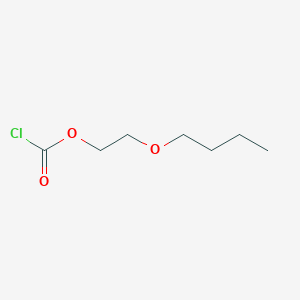
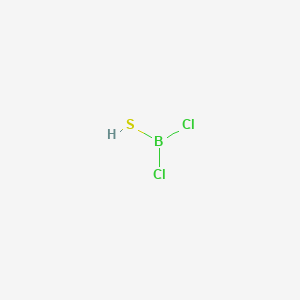
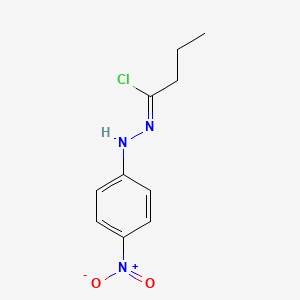
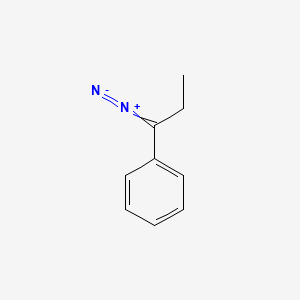

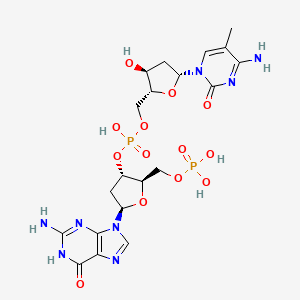
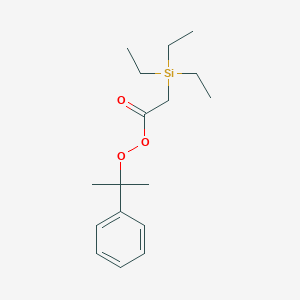
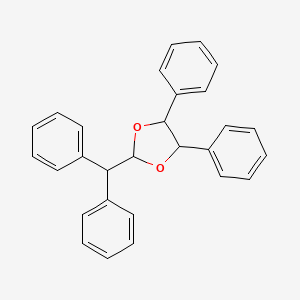
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
